An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazol-4-amine
Introduction
1-Methyl-1H-imidazol-4-amine is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Its imidazole core is a prevalent scaffold in numerous biologically active molecules, offering a unique combination of aromaticity, hydrogen bonding capabilities, and acid-base properties. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-Methyl-1H-imidazol-4-amine and its common salt form, offering field-proven insights into their determination and relevance.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. 1-Methyl-1H-imidazol-4-amine is most commonly handled and commercially available as its hydrochloride salt to enhance stability and solubility.
Table 1: Core Molecular Properties of 1-Methyl-1H-imidazol-4-amine and its Hydrochloride Salt
| Property | 1-Methyl-1H-imidazol-4-amine (Free Base) | 1-Methyl-1H-imidazol-4-amine HCl | Data Source |
| Molecular Formula | C₄H₇N₃ | C₄H₈ClN₃ | PubChem[1] |
| Molecular Weight | 97.12 g/mol | 133.58 g/mol | PubChem[1] |
| CAS Number | 68295-63-6 (predicted) | 89088-69-7 | PubChem[1] |
| IUPAC Name | 1-methyl-1H-imidazol-4-amine | 1-methylimidazol-4-amine;hydrochloride | PubChem[1] |
Note: Experimental data for the free base is limited in publicly available literature; some values are predicted or inferred from the hydrochloride salt.
Experimental Determination of Core Physical Properties
The following sections detail the critical physical properties and provide standardized, self-validating protocols for their experimental determination. The causality behind these experimental choices is rooted in ensuring accuracy, reproducibility, and relevance to drug development workflows.
Melting Point: A Gateway to Purity and Stability
The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. For a hygroscopic or reactive compound, the melting point can also provide insights into its stability under thermal stress.
Predicted and Observed Values:
Experimental Protocol for Melting Point Determination:
A calibrated digital melting point apparatus is the standard for accurate determination.
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.
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Heating Rate: A rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is employed when approaching the expected melting point.
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Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
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Self-Validation: The measurement should be repeated at least twice. Consistent results validate the obtained melting range. Calibration of the apparatus with known standards (e.g., benzoic acid, caffeine) is essential for trustworthiness.
Solubility Profile: Guiding Formulation and Biological Assays
Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing appropriate formulations and in vitro assays. The presence of both a basic amine and a polar imidazole ring suggests that 1-Methyl-1H-imidazol-4-amine will exhibit pH-dependent solubility.
Expected Solubility:
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Water: The free base is expected to have moderate to good aqueous solubility, which is significantly enhanced at acidic pH due to the formation of the protonated imidazolium and ammonium species. The hydrochloride salt is expected to be readily soluble in water.[2]
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Polar Organic Solvents: Good solubility is anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF.
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Nonpolar Organic Solvents: Poor solubility is expected in nonpolar solvents like hexanes and diethyl ether.
Experimental Protocol for Solubility Determination:
A standard method for determining solubility is the shake-flask method.
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Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (typically 25 °C and 37 °C to simulate physiological conditions) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
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Self-Validation: The experiment should be performed in triplicate. The solid residue should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transition or degradation has occurred during the experiment.
Acid-Base Properties (pKa): Understanding Ionization State
The pKa values of a molecule dictate its ionization state at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. 1-Methyl-1H-imidazol-4-amine has two basic centers: the amino group and the N3 nitrogen of the imidazole ring.
Predicted pKa Values:
The pKa of the conjugate acid of the parent imidazole is approximately 7.[2] The pKa of the conjugate acid of a primary aliphatic amine is typically around 9-10. Therefore, it is expected that 1-Methyl-1H-imidazol-4-amine will have two pKa values in these respective ranges.
Experimental Protocol for pKa Determination:
Potentiometric titration is a robust method for determining pKa values.
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Solution Preparation: A known concentration of the compound (as the hydrochloride salt) is dissolved in water or a co-solvent system if aqueous solubility is limited.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point. For molecules with multiple pKa values, specialized software can be used to deconvolute the titration curve.
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Self-Validation: The titration should be performed in both forward and reverse directions (titrating the free base with a strong acid). The consistency of the determined pKa values validates the measurement.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: The proton NMR spectrum of 1-Methyl-1H-imidazol-4-amine is expected to show distinct signals for the methyl group, the two imidazole ring protons, and the amine protons. The chemical shifts of the amine protons can be broad and their position concentration-dependent. The addition of D₂O would lead to the disappearance of the amine proton signals due to H-D exchange.
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¹³C NMR: The carbon NMR spectrum will show four signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic vs. aliphatic).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for 1-Methyl-1H-imidazol-4-amine include:
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N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
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C-H stretching of the methyl group and the aromatic ring (around 2850-3100 cm⁻¹).
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C=C and C=N stretching of the imidazole ring (in the 1400-1600 cm⁻¹ region).
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N-H bending of the primary amine (around 1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. For 1-Methyl-1H-imidazol-4-amine, the expected molecular ion peak [M+H]⁺ would be at m/z 98.1.
Stability and Handling
Stability:
As a primary amine, 1-Methyl-1H-imidazol-4-amine may be susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen). It may also be light-sensitive. The hydrochloride salt is generally more stable and less prone to degradation.
Handling Precautions:
Due to the presence of the amine functional group and the imidazole ring, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of 1-Methyl-1H-imidazol-4-amine, grounded in established analytical techniques. While experimental data for the free base is not extensively documented, a robust understanding of its physicochemical profile can be established through the analysis of its hydrochloride salt and by drawing parallels with structurally related imidazole derivatives. The detailed experimental protocols provided herein offer a framework for the rigorous and self-validating characterization of this and other novel chemical entities, a critical step in the journey of drug discovery and development.
References
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PubChem. 1-methyl-1H-imidazol-4-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Taylor & Francis. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]
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PubChem. Imidazole. National Center for Biotechnology Information. Available from: [Link]
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Chemsrc. 1H-Imidazole hydrochloride. Available from: [Link]
